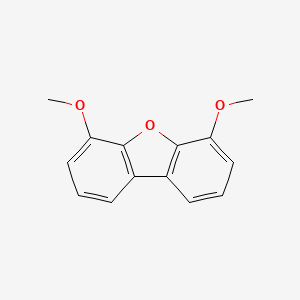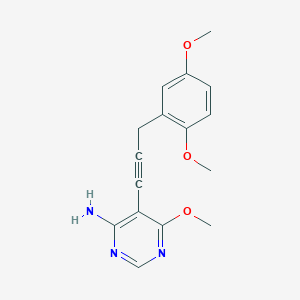
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine is a chemical compound known for its potential therapeutic applications. It is a derivative of pyrimidine and contains methoxy and dimethoxyphenyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and propargyl bromide.
Formation of Propargyl Intermediate: The reaction between 2,5-dimethoxybenzaldehyde and propargyl bromide in the presence of a base such as potassium carbonate leads to the formation of a propargyl intermediate.
Cyclization: The propargyl intermediate undergoes cyclization with a suitable pyrimidine derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and dimethoxyphenyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
科学的研究の応用
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase, inhibiting their activity.
Pathways Involved: By inhibiting dihydrofolate reductase, the compound disrupts the folate pathway, which is essential for DNA synthesis and cell division.
類似化合物との比較
Similar Compounds
- 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine-2,4-diamine
- 2,4-Diamino-5-(3-(2,5-dimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine
Uniqueness
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its chemical reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C16H17N3O3 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
5-[3-(2,5-dimethoxyphenyl)prop-1-ynyl]-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3O3/c1-20-12-7-8-14(21-2)11(9-12)5-4-6-13-15(17)18-10-19-16(13)22-3/h7-10H,5H2,1-3H3,(H2,17,18,19) |
InChIキー |
UPGCUSKGJVESTQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CC#CC2=C(N=CN=C2OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11729784.png)
![2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-](/img/structure/B11729801.png)
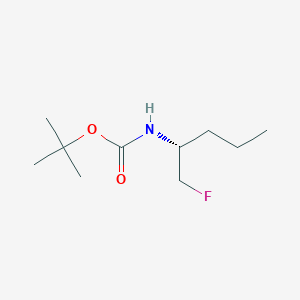
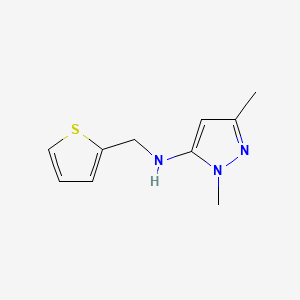
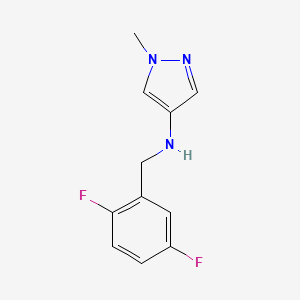
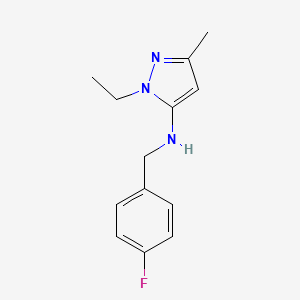
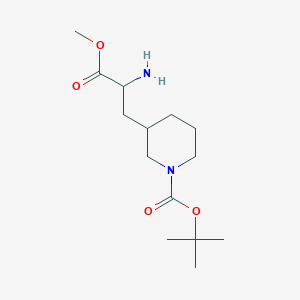
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline](/img/structure/B11729828.png)
![1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11729838.png)
![Methoxy[(thiophen-3-yl)methylidene]amine](/img/structure/B11729843.png)
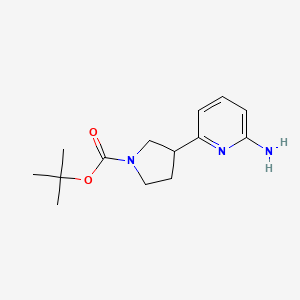
![2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11729852.png)
![1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
